molecular formula C10H13NO3S B2737498 N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide CAS No. 1933482-07-5

N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide

Cat. No. B2737498
CAS RN: 1933482-07-5
M. Wt: 227.28
InChI Key: HNDLWHMYUBQXJH-HTQZYQBOSA-N
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Description

“N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide” is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28. It is related to the class of compounds known as pyrrolidine , which is a five-membered ring consisting of four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves natural product-inspired combinatorial chemistry (NPICC) and computation-guided synthesis (CGS) . The process involves the synthesis and screening of a small library of novel bicyclic iminosugar-based scaffolds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” are significant in various fields such as combustion, astrochemistry, and hypersonic environments . These reactions are barrierless and exothermic .


Physical And Chemical Properties Analysis

The physical form of compounds similar to “this compound” is a powder . It has a storage temperature of room temperature (RT) .

Mechanism of Action

The mechanism of action of compounds similar to “N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide” involves modulation of N-glycosylation using human Golgi a-mannosidase II (a-hGMII) inhibitors . This is a potential anticancer approach .

Safety and Hazards

The safety information for compounds similar to “N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide” includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Future directions for compounds similar to “N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide” involve the development of N-glycan modulators as anticancer agents . This involves the use of natural product-inspired combinatorial chemistry (NPICC) and computation-guided synthesis (CGS) to develop advanced a-hGMII inhibitors with nanomolar potency .

properties

IUPAC Name

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-6-2-9(15-5-6)10(13)11-7-3-14-4-8(7)12/h2,5,7-8,12H,3-4H2,1H3,(H,11,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDLWHMYUBQXJH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2COCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1)C(=O)N[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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